(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetamide
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Overview
Description
(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetamide is a synthetic organic compound characterized by its complex structure, which includes a thiazolidine ring, a cyano group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolidine Ring: This step often involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidine ring.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.
Aromatic Substitution: The aromatic substituents, such as the 3,4-dichlorobenzyl and p-tolyl groups, are typically introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine for halogenation or nitric acid for nitration.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids, due to its potential bioactivity.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Industrially, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The cyano group and thiazolidine ring are likely critical for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.
Cyanoacetamides: Compounds with a cyanoacetamide moiety are often explored for their bioactivity.
Uniqueness
What sets (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)acetamide apart is the combination of its structural features, which may confer unique reactivity and bioactivity profiles compared to other thiazolidinediones or cyanoacetamides.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2Z)-2-cyano-2-[5-[(3,4-dichlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2S/c1-11-2-5-13(6-3-11)25-19(27)17(28-20(25)14(10-23)18(24)26)9-12-4-7-15(21)16(22)8-12/h2-8,17H,9H2,1H3,(H2,24,26)/b20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGWPDQIKDSCOK-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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